molecular formula C31H50O6Si B13856715 Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) 12beta-Aacetyldigoxigenin

Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) 12beta-Aacetyldigoxigenin

Cat. No.: B13856715
M. Wt: 546.8 g/mol
InChI Key: PFYCTKRHKGEMDC-SPBYPCDYSA-N
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Description

Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) 12beta-Aacetyldigoxigenin is a synthetic derivative of digoxigenin, a steroid found in the foxglove plant. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, which is used to protect the hydroxyl group during chemical reactions. The molecular formula of this compound is C31H50O6Si, and it has a molecular weight of 546.811 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) 12beta-Aacetyldigoxigenin involves multiple steps, starting from digoxigenin. The key step is the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction typically occurs in an anhydrous solvent like dichloromethane at room temperature. The resulting intermediate is then acetylated using acetic anhydride and a catalyst like pyridine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) 12beta-Aacetyldigoxigenin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) 12beta-Aacetyldigoxigenin has several applications in scientific research:

Mechanism of Action

The mechanism of action of Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) 12beta-Aacetyldigoxigenin involves its interaction with molecular targets such as sodium-potassium ATPase. This interaction inhibits the enzyme’s activity, leading to an increase in intracellular calcium levels, which enhances cardiac contractility. The TBDMS group protects the hydroxyl group during these interactions, ensuring the compound’s stability and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) 12beta-Aacetyldigoxigenin is unique due to the presence of the TBDMS group, which provides enhanced stability and protection during chemical reactions. This makes it a valuable intermediate in the synthesis of other complex molecules and a useful reference material in scientific research.

Properties

Molecular Formula

C31H50O6Si

Molecular Weight

546.8 g/mol

IUPAC Name

[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] acetate

InChI

InChI=1S/C31H50O6Si/c1-19(32)36-26-17-25-24(31(34)14-12-23(30(26,31)6)20-15-27(33)35-18-20)10-9-21-16-22(11-13-29(21,25)5)37-38(7,8)28(2,3)4/h15,21-26,34H,9-14,16-18H2,1-8H3/t21-,22+,23-,24-,25+,26-,29+,30+,31+/m1/s1

InChI Key

PFYCTKRHKGEMDC-SPBYPCDYSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@H]2[C@@H](CC[C@H]3[C@@]2(CC[C@@H](C3)O[Si](C)(C)C(C)(C)C)C)[C@@]4([C@]1([C@H](CC4)C5=CC(=O)OC5)C)O

Canonical SMILES

CC(=O)OC1CC2C(CCC3C2(CCC(C3)O[Si](C)(C)C(C)(C)C)C)C4(C1(C(CC4)C5=CC(=O)OC5)C)O

Origin of Product

United States

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